molecular formula C8H14ClNO2 B3234589 (3-Chloromethyl-piperidin-1-yl)-acetic acid CAS No. 1353978-33-2

(3-Chloromethyl-piperidin-1-yl)-acetic acid

Cat. No.: B3234589
CAS No.: 1353978-33-2
M. Wt: 191.65 g/mol
InChI Key: NFELZMLBTSKUMY-UHFFFAOYSA-N
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Description

(3-Chloromethyl-piperidin-1-yl)-acetic acid is a functionalized piperidine derivative designed for research and development applications, particularly in medicinal chemistry. This compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. Its molecular structure incorporates two key reactive sites: the piperidine nitrogen, which can be further alkylated, and the chloromethyl group, which offers a handle for nucleophilic substitution reactions, allowing researchers to create diverse chemical libraries. Piperidine derivatives are of significant interest in drug discovery, frequently serving as core scaffolds or key fragments in bioactive molecules. For instance, piperidine-containing structures are commonly explored in the development of potential therapies for neurological conditions, such as acetylcholinesterase inhibitors investigated for Alzheimer's disease . Furthermore, piperidine-based compounds are utilized to create molecular hybrids with antimicrobial and analgesic properties . The acetic acid moiety in its structure enhances water solubility under basic conditions, which can be beneficial for the physicochemical profile of the resulting compounds. (3-Chloromethyl-piperidin-1-yl)-acetic acid is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(chloromethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFELZMLBTSKUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269048
Record name 1-Piperidineacetic acid, 3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353978-33-2
Record name 1-Piperidineacetic acid, 3-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Chloromethyl-piperidin-1-yl)-acetic acid, a compound with the CAS number 1353978-33-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of (3-Chloromethyl-piperidin-1-yl)-acetic acid has been investigated primarily for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. Its structural features suggest that it may interact with various biological targets, influencing cellular processes.

The mechanisms through which (3-Chloromethyl-piperidin-1-yl)-acetic acid exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cancer cell proliferation.
  • Receptor Modulation : It is hypothesized that the compound could bind to specific receptors, altering signaling pathways critical for cell survival and proliferation.
  • Gene Expression Regulation : By influencing gene expression, this compound may affect protein synthesis related to cell growth and apoptosis.

Structure-Activity Relationships (SAR)

Research on SAR has highlighted the importance of substituents on the piperidine ring and their impact on biological activity. Modifications to the chloromethyl group and variations in the piperidine structure have been shown to affect potency and selectivity against target enzymes.

CompoundStructureIC50 (µM)Target
AStructure A19.85 ± 0.14AChE
BStructure B11.59BChE

Case Studies

  • Neurodegenerative Disease Research :
    A study demonstrated that derivatives of (3-Chloromethyl-piperidin-1-yl)-acetic acid exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology. The most potent compounds showed IC50 values below 20 µM, indicating their potential as therapeutic agents against cognitive decline associated with neurodegeneration .
  • Anticancer Activity :
    In vitro studies have shown that modifications of this compound can lead to substantial inhibition of tumor cell proliferation. For instance, certain derivatives demonstrated cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective growth inhibition . The addition of specific functional groups was found to enhance this activity significantly.

Research Findings

Recent research indicates that (3-Chloromethyl-piperidin-1-yl)-acetic acid can serve as a scaffold for developing new drugs targeting both neurodegenerative diseases and various cancers. The ongoing studies focus on optimizing its structure to improve efficacy and reduce potential side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Piperidine-Acetic Acid Derivatives

a. [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid
  • Structure : Incorporates a benzoxazole ring fused with a chloro substituent at the 5-position, linked to the piperidine-3-yl-acetic acid backbone.
  • This structural feature may enhance binding to biological targets such as enzymes or receptors .
  • Applications : Likely explored for antimicrobial or antiviral activity, given the prevalence of benzoxazole derivatives in drug discovery .
b. [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
  • Structure : Similar to the above but with a chloro substituent at the 6-position of the benzoxazole ring.
  • Key Differences : Positional isomerism of the chlorine atom may alter electronic properties and bioactivity. For example, the 6-chloro derivative could exhibit different metabolic stability compared to the 5-chloro analog .
c. 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
  • Structure : Features a chloroacetyl group at the 1-position and bulky 3,4,5-trimethoxyphenyl substituents at the 2- and 6-positions.
  • The trimethoxyphenyl groups enhance lipophilicity, which may improve membrane permeability .

Piperidine-Acetic Acid Derivatives with Non-Chlorinated Substituents

a. [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
  • Structure : Contains an acetylated piperidine ring with a cyclopropylamine group and acetic acid moiety.
  • Key Differences : The acetyl group may reduce nucleophilicity at the nitrogen, while the cyclopropylamine introduces steric hindrance. This compound could exhibit distinct pharmacokinetic profiles, such as prolonged half-life due to reduced enzymatic degradation .
b. 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid
  • Structure : Substituted with a hydroxymethyl group at the 3-position of the piperidine ring.
  • This may enhance bioavailability in polar biological environments .
c. (R)-(-)-Phenylpiperidin-1-yl-acetic acid
  • Structure : Features a phenyl group at the 1-position of the piperidine ring.
  • Key Differences : The phenyl group introduces significant lipophilicity, which could enhance blood-brain barrier penetration. This structural variation is common in central nervous system-targeting drugs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-Chloromethyl-piperidin-1-yl)-acetic acid, and how can reaction conditions be optimized for higher yield?

  • Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are functionalized with chloromethyl groups via reactions with chloroacetyl chloride under controlled temperatures (0–5°C) to minimize side products. Acetic acid moieties are introduced through esterification or alkylation . Optimization includes:

  • Temperature control : Lower temperatures reduce hydrolysis of reactive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst use : Triethylamine or DMAP improves acyl transfer efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yields range from 60–80% depending on stoichiometric ratios .

Q. What safety precautions are recommended when handling this compound based on its physicochemical properties?

  • Answer : Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in structurally similar compounds) .
  • Ventilation : Use fume hoods due to potential respiratory irritation from volatile intermediates (e.g., chlorinated byproducts) .
  • Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous discharge to prevent environmental contamination .
  • Storage : In airtight containers at 2–8°C to avoid degradation .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of the compound?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention time compared to standards .
  • NMR : 1^1H and 13^13C spectra confirm substitution patterns (e.g., chloromethyl peaks at δ 3.8–4.2 ppm, piperidine protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+^+ at m/z 207.6 (calculated for C8_8H14_{14}ClNO2_2) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives of this compound?

  • Answer :

  • Functional group variation : Synthesize analogs with substituents (e.g., methyl, trifluoromethyl) at the chloromethyl or piperidine positions to assess steric/electronic effects .
  • Biological assays : Test binding affinity to GPCRs or enzymes (e.g., kinase inhibition assays) using radiolabeled ligands or fluorescence polarization .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes; QSAR models correlate logP or polar surface area with activity .

Q. What methodologies are suitable for determining the compound's stability under various pH and temperature conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td_d >150°C suggests thermal stability) .
  • pH-solubility profiles : Use shake-flask method to measure solubility in buffers (pH 1–10); correlate with stability .

Q. How should contradictory data regarding the compound's binding affinity to biological targets be analyzed and resolved?

  • Answer :

  • Replicate experiments : Ensure consistency in assay conditions (e.g., buffer ionic strength, temperature) .
  • Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding constants .
  • Control for impurities : Re-purify batches showing discrepancies and re-test .
  • Meta-analysis : Pool data from multiple studies to identify outliers or trends (e.g., IC50_{50} variability due to assay sensitivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloromethyl-piperidin-1-yl)-acetic acid
Reactant of Route 2
(3-Chloromethyl-piperidin-1-yl)-acetic acid

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